(2-endo,3-exo)-2-Bromo-7-oxabicyclo(2.2.1)heptane-2,3-dicarboxylic acid
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Overview
Description
(2-endo,3-exo)-2-Bromo-7-oxabicyclo(2.2.1)heptane-2,3-dicarboxylic acid is a complex organic compound with a unique bicyclic structure. This compound is known for its reactivity and versatility in various chemical reactions, making it a valuable substance in scientific research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2-endo,3-exo)-2-Bromo-7-oxabicyclo(2.2.1)heptane-2,3-dicarboxylic acid typically involves the bromination of a precursor compound, such as 7-oxabicyclo(2.2.1)heptane-2,3-dicarboxylic acid. The reaction is carried out under controlled conditions to ensure the selective bromination at the desired position. Common reagents used in this process include bromine or N-bromosuccinimide (NBS) in the presence of a solvent like carbon tetrachloride or chloroform .
Industrial Production Methods
Industrial production of this compound may involve large-scale bromination processes with optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques, such as recrystallization and chromatography, ensures the efficient production of high-quality this compound .
Chemical Reactions Analysis
Types of Reactions
(2-endo,3-exo)-2-Bromo-7-oxabicyclo(2.2.1)heptane-2,3-dicarboxylic acid undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as hydroxide ions or amines, leading to the formation of different derivatives.
Oxidation Reactions: The compound can be oxidized to form corresponding oxo derivatives.
Reduction Reactions: Reduction of the compound can lead to the formation of dehalogenated products.
Common Reagents and Conditions
Common reagents used in these reactions include:
Substitution: Sodium hydroxide, ammonia, or primary amines.
Oxidation: Potassium permanganate or chromium trioxide.
Reduction: Lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with hydroxide ions results in the formation of 7-oxabicyclo(2.2.1)heptane-2,3-dicarboxylic acid derivatives, while oxidation can yield oxo derivatives .
Scientific Research Applications
(2-endo,3-exo)-2-Bromo-7-oxabicyclo(2.2.1)heptane-2,3-dicarboxylic acid has several scientific research applications, including:
Chemistry: Used as a building block in organic synthesis to create complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of (2-endo,3-exo)-2-Bromo-7-oxabicyclo(2.2.1)heptane-2,3-dicarboxylic acid involves its reactivity with various nucleophiles and electrophiles. The bromine atom serves as a reactive site for substitution reactions, while the bicyclic structure provides stability and rigidity to the molecule. The compound’s interactions with molecular targets and pathways depend on the specific context of its use in chemical or biological systems .
Comparison with Similar Compounds
Similar Compounds
5-Norbornene-2,3-dicarboxylic anhydride: A related compound with similar bicyclic structure but different functional groups.
Bicyclo[2.2.1]hept-5-ene-2,3-dicarboxylic acid: Another similar compound with a different substitution pattern.
Uniqueness
(2-endo,3-exo)-2-Bromo-7-oxabicyclo(2.2.1)heptane-2,3-dicarboxylic acid is unique due to its specific bromination and oxabicyclic structure, which imparts distinct reactivity and stability compared to other similar compounds.
Properties
CAS No. |
109282-28-2 |
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Molecular Formula |
C8H9BrO5 |
Molecular Weight |
265.06 g/mol |
IUPAC Name |
2-bromo-7-oxabicyclo[2.2.1]heptane-2,3-dicarboxylic acid |
InChI |
InChI=1S/C8H9BrO5/c9-8(7(12)13)4-2-1-3(14-4)5(8)6(10)11/h3-5H,1-2H2,(H,10,11)(H,12,13) |
InChI Key |
HVZAZOJVFINJLF-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2C(C(C1O2)C(=O)O)(C(=O)O)Br |
Origin of Product |
United States |
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